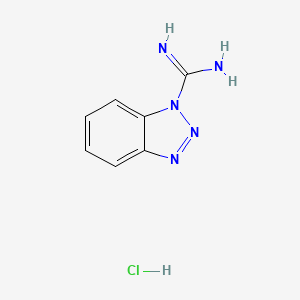

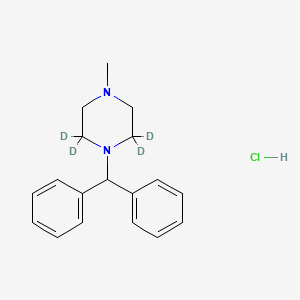

1H-Benzotriazole-1-carboxamidine hydrochloride

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Biotransformation and Environmental Impact

- Biotransformation in Wastewater Treatment: 1H-Benzotriazole and its derivatives undergo biotransformation in activated sludge, revealing degradation pathways such as oxidation and hydroxylation. This process is significant for micropollutant degradation in biological wastewater treatment (Huntscha et al., 2014).

- Phototransformation in Aquatic Environments: The phototransformation mechanisms of 1H-Benzotriazole in aquatic environments involve pathways like aromatic hydroxylation and N-N bond cleavage, leading to various transformation products (Wu et al., 2021).

- Sunlight Photolysis: Sunlight photolysis of benzotriazoles results in various transformation products, suggesting that sunlight photolysis is a relevant degradation process of these compounds in surface waters (Weidauer et al., 2016).

Chemical Synthesis and Applications

- Synthesis of Guanidines and Ureas: 1H-Benzotriazole-1-carboxamidine is used in the synthesis of diverse guanidines and ureas, which have potential applications in various chemical and pharmaceutical fields (Katritzky et al., 2005).

- Reactivity as Guanidinylating Reagent: Enhanced reagents derived from 1H-Benzotriazole-1-carboxamidine have been developed for the efficient conversion of primary and secondary amines to diprotected guanidines (Musiol & Moroder, 2001).

Environmental and Health Aspects

- Presence in Wastewater and Surface Water: 1H-Benzotriazole is frequently detected in urban runoff, wastewater, and receiving aquatic environments, indicating its widespread environmental presence (Zhang et al., 2011).

- Antimicrobial Properties: Certain derivatives of 1H-Benzotriazole demonstrate potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Göker et al., 2005).

Mecanismo De Acción

Target of Action

The primary target of 1H-Benzotriazole-1-carboxamidine Hydrochloride is the process of Guanidino transfers . This compound acts as a reagent in these transfers, playing a crucial role in the biochemical reactions involved.

Mode of Action

1H-Benzotriazole-1-carboxamidine Hydrochloride interacts with its targets by facilitating the transfer of guanidino groups. This interaction leads to changes in the biochemical reactions where this compound is used as a reagent .

Biochemical Pathways

The compound affects the biochemical pathways involving the transfer of guanidino groups. The downstream effects of these pathways are complex and depend on the specific reactions in which 1H-Benzotriazole-1-carboxamidine Hydrochloride is involved .

Result of Action

The molecular and cellular effects of 1H-Benzotriazole-1-carboxamidine Hydrochloride’s action are primarily related to its role in facilitating guanidino transfers . The specific effects would depend on the particular biochemical reactions in which it is used.

Propiedades

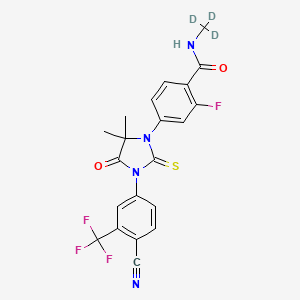

IUPAC Name |

benzotriazole-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5.ClH/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;/h1-4H,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOQRFDQABFISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700716 | |

| Record name | 1H-Benzotriazole-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzotriazole-1-carboxamidine hydrochloride | |

CAS RN |

19503-22-1 | |

| Record name | 1H-Benzotriazole-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)

![2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile Trifluoroacetate](/img/structure/B587749.png)